Cas no 84468-15-5 (Isoquinoline-5-sulfonyl Chloride)
Isoquinoline-5-sulfonyl Chloride Chemical and Physical Properties
Names and Identifiers
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- Isoquinoline-5-sulfonyl chloride
- 5-Isoquinolinesulfonyl chloride
- Isoquinoline-5-sulfonylchloride
- isoquinoline-5-sulfonylchloride hydrochloride
- 5-isoquinoline sulfonyl chloride
- 5-isoquino-linesulfonyl chloride
- isoquinoline -5-sulfonyl chloride
- WHIDHHUCCTYJKA-UHFFFAOYSA-N
- BCP25373
- isoquinoline-5-sulfonylchloridehydrochloride
- 84468-15-5
- DTXSID40391888
- ISOQUINOLINE IMPURITY 6
- CS-0142053
- DB-007592
- Q-101029
- SCHEMBL115053
- EN300-42785
- MFCD00270016
- AC-12971
- DS-17639
- AKOS009386147
- Isoquinoline-5-sulfonyl Chloride
-
- MDL: MFCD08272853
- Inchi: 1S/C9H6ClNO2S/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6H
- InChI Key: WHIDHHUCCTYJKA-UHFFFAOYSA-N
- SMILES: O=S(C1C2C(=CN=CC=2)C=CC=1)(Cl)=O
Computed Properties
- Exact Mass: 226.98100
- Monoisotopic Mass: 226.981
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.4
- XLogP3: 2.1
Experimental Properties
- Color/Form: Colorless crystalline solid
- Density: 1.483
- Melting Point: 173-183°C
- Boiling Point: 371.2°C at 760 mmHg
- Flash Point: 178.3℃
- Refractive Index: 1.646
- PSA: 55.41000
- LogP: 3.24310
Isoquinoline-5-sulfonyl Chloride Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazard Category Code: 22-36/37/38
- Safety Instruction: 26-36/37
- Storage Condition:Inert atmosphere,2-8°C
Isoquinoline-5-sulfonyl Chloride Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Isoquinoline-5-sulfonyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I195252-250mg |
Isoquinoline-5-sulfonyl Chloride |
84468-15-5 | 95% | 250mg |
¥1476.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I195252-50mg |
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¥531.90 | 2023-09-02 | |
| Alichem | A189007478-250mg |
Isoquinoline-5-sulfonyl chloride |
84468-15-5 | 95% | 250mg |
$178.20 | 2023-08-31 | |
| Alichem | A189007478-1g |
Isoquinoline-5-sulfonyl chloride |
84468-15-5 | 95% | 1g |
$472.50 | 2023-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I842534-250mg |
Isoquinoline-5-sulfonyl chloride |
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| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD00957-5g |
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| Fluorochem | 217137-250mg |
Isoquinoline-5-sulfonyl chloride |
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£147.00 | 2022-03-01 | |
| Fluorochem | 217137-1g |
Isoquinoline-5-sulfonyl chloride |
84468-15-5 | 95% | 1g |
£373.00 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD7270-100mg |
Isoquinoline-5-sulfonyl chloride |
84468-15-5 | 95% | 100mg |
¥371.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD7270-250mg |
Isoquinoline-5-sulfonyl chloride |
84468-15-5 | 95% | 250mg |
¥630.0 | 2024-04-18 |
Isoquinoline-5-sulfonyl Chloride Suppliers
Isoquinoline-5-sulfonyl Chloride Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on Isoquinoline-5-sulfonyl Chloride
Isoquinoline-5-sulfonyl Chloride (CAS No. 84468-15-5): A Versatile Intermediate in Modern Chemical Biology
Isoquinoline-5-sulfonyl Chloride, identified by its Chemical Abstracts Service (CAS) number 84468-15-5, is a significant intermediate in the realm of chemical biology and pharmaceutical research. This compound, characterized by its sulfonyl chloride functional group attached to an isoquinoline core, has garnered considerable attention due to its diverse applications in synthesizing biologically active molecules.
The isoquinoline scaffold is a prominent heterocyclic structure that features prominently in numerous natural products and pharmacologically relevant compounds. Its aromaticity and electron-rich nature make it an ideal candidate for further functionalization, which is where the sulfonyl chloride moiety plays a crucial role. The presence of the sulfonyl chloride group enhances the electrophilicity of the isoquinoline ring, facilitating various coupling reactions essential for drug development.
In recent years, Isoquinoline-5-sulfonyl Chloride has been extensively explored in the synthesis of protease inhibitors, particularly those targeting serine and cysteine proteases. These proteases are integral to numerous physiological processes and are often implicated in diseases such as cancer, inflammation, and infectious disorders. The ability to modify the isoquinoline core with a sulfonyl chloride group allows for the creation of potent inhibitors that can selectively bind to active sites of these enzymes.
One notable application of Isoquinoline-5-sulfonyl Chloride is in the development of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By incorporating the sulfonyl chloride functionality into isoquinoline derivatives, researchers can design molecules that inhibit specific kinases, thereby disrupting aberrant signaling pathways. For instance, studies have demonstrated the efficacy of isoquinoline-based sulfonamides in inhibiting tyrosine kinases, which are overactive in many cancer cell lines.
The utility of Isoquinoline-5-sulfonyl Chloride extends beyond protease and kinase inhibition. It has also been employed in the synthesis of antiviral agents. The structural flexibility of the isoquinoline scaffold allows for modifications that can target viral proteases and polymerases, thereby inhibiting viral replication. Recent research has highlighted the potential of isoquinoline sulfonamides as inhibitors of HIV protease, demonstrating their promise in combating this global health challenge.
Another area where Isoquinoline-5-sulfonyl Chloride has shown promise is in the development of neuroprotective agents. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the aggregation of misfolded proteins. Small molecule inhibitors that can prevent or reverse these aggregations are highly sought after. Isoquinoline derivatives have been investigated for their ability to interact with amyloid-beta plaques and tau tangles, offering potential therapeutic benefits.
The synthesis of Isoquinoline-5-sulfonyl Chloride involves a series of well-established organic reactions, including sulfonylation and chlorination processes. The compound is typically synthesized from readily available precursors through multi-step reactions that highlight the versatility of isoquinoline chemistry. Advances in synthetic methodologies have enabled more efficient and scalable production methods, making it more accessible for industrial applications.
In conclusion, Isoquinoline-5-sulfonyl Chloride (CAS No. 84468-15-5) is a multifaceted intermediate with broad applications in pharmaceutical research and drug development. Its ability to serve as a precursor for biologically active molecules makes it indispensable in modern chemical biology. As research continues to uncover new therapeutic targets and mechanisms, the significance of compounds like Isoquinoline-5-sulfonyl Chloride is expected to grow even further.
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